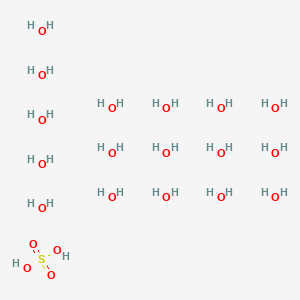

Sulfuric acid;heptadecahydrate

説明

Sulfuric acid (H₂SO₄) forms hydrates with the general formula H₂SO₄·nH₂O, where n represents the number of water molecules. Hydrates of sulfuric acid are typically studied for their stability, phase transitions, and applications in industrial processes. Lower hydrates (e.g., n = 1, 2, 4) are well-characterized, while higher hydrates (n ≥ 11) are less stable and rarely encountered .

Sulfuric acid hydrates are highly hygroscopic and exhibit strong dehydrating properties. Their stability depends on temperature, humidity, and the number of water molecules. For instance, H₂SO₄·H₂O (monohydrate) melts at 8.5°C, while H₂SO₄·4H₂O (tetrahydrate) melts at -28.2°C . The heptadecahydrate, if synthesized, would likely exist only under extreme conditions due to the thermodynamic instability of high-water-content hydrates .

特性

CAS番号 |

642486-08-6 |

|---|---|

分子式 |

H36O21S |

分子量 |

404.34 g/mol |

IUPAC名 |

sulfuric acid;heptadecahydrate |

InChI |

InChI=1S/H2O4S.17H2O/c1-5(2,3)4;;;;;;;;;;;;;;;;;/h(H2,1,2,3,4);17*1H2 |

InChIキー |

WVHYLJRYZKVYFP-UHFFFAOYSA-N |

正規SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Sulfuric acid;heptadecahydrate can be synthesized by carefully controlling the hydration process of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The reaction is highly exothermic, and the temperature must be carefully monitored.

Industrial Production Methods

The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps:

Burning Sulfur or Sulfide Compounds: Sulfur or sulfide compounds are burned in the presence of air to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst at high temperatures.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid

化学反応の分析

Acid-Base Reactions and Dissociation

Sulfuric acid is a strong diprotic acid, dissociating in two stages:

The first dissociation is nearly complete, while the second is weaker, contributing to its strong acidity .

Dehydration Reactions

Concentrated H₂SO₄ acts as a powerful dehydrating agent, removing water from organic compounds:

-

Carbohydrate dehydration :

This reaction with sucrose produces a carbon "snake" and steam .

-

Cellulose dehydration :

Observed in paper or cotton exposure, yielding carbonized residues .

Reactions with Metals

Sulfuric acid reacts with metals based on concentration and activity:

| Metal Activity | Reaction Example | Products | Conditions |

|---|---|---|---|

| Active (Fe, Zn) | H₂ gas, metal sulfate | Dilute acid | |

| Low activity (Cu) | SO₂ gas, sulfate | Concentrated acid |

Passivation occurs with Fe/Al in cold concentrated H₂SO₄ due to oxide layer formation .

Electrophilic Additions and Sulfonation

-

Alkene reactions :

Ethene forms ethyl hydrogensulfate:This proceeds via electrophilic addition, critical in industrial alcohol synthesis .

-

Aromatic sulfonation :

Benzene derivatives react to form sulfonic acids under controlled conditions .

Oxidation Reactions

Concentrated H₂SO₄ oxidizes non-metals and metals at high temperatures:

-

Carbon oxidation :

-

Sulfur oxidation :

These reactions produce SO₂, a key intermediate in sulfuric acid production .

Kinetic Stability and Functional Group Reactivity

A dataset of 589 reactions reveals:

-

Functional group stability : Alcohols, alkenes, and esters react fastest with H₂SO₄.

-

Temperature dependence : Rates increase with Q₁₀ values of 1.5–3.0 for most organics.

-

Acid concentration : Log(rate) often linearly correlates with H₂SO₄ concentration (60–98%).

Atmospheric and Environmental Reactions

科学的研究の応用

Chemical Manufacturing

1. Synthesis of Chemicals

Sulfuric acid heptadecahydrate serves as a crucial reagent in synthesizing several chemicals. It is primarily used in the production of:

- Hydrochloric Acid : Acts as a catalyst in the reaction between sodium chloride and sulfuric acid.

- Nitric Acid : Involved in the oxidation of ammonia to nitric oxide, which is further oxidized to nitric acid.

- Phosphoric Acid : Utilized in the extraction of phosphoric acid from phosphate rocks.

2. Fertilizer Production

In agriculture, sulfuric acid heptadecahydrate is instrumental in producing fertilizers, particularly superphosphate. It helps lower soil pH, enhancing nutrient availability for crops. The following table summarizes its role in fertilizer production:

| Fertilizer Type | Reaction Involved | Role of Sulfuric Acid Heptadecahydrate |

|---|---|---|

| Superphosphate | Reactant for phosphate solubilization | |

| Ammonium Sulfate | production from ammonia | Catalyst in ammonium sulfate synthesis |

Environmental Applications

1. Water Treatment

Sulfuric acid heptadecahydrate is used in water treatment processes to adjust pH levels and remove impurities. It acts as a coagulating agent that facilitates the removal of suspended solids by neutralizing their charges, promoting aggregation.

2. Pollution Control

In air quality management, sulfuric acid is a significant component of particulate matter that can affect respiratory health. Studies have shown that exposure to sulfuric acid can exacerbate asthmatic responses, highlighting its dual role as both a pollutant and an agent for environmental remediation .

Health-Related Applications

1. Medical Research

Research indicates that sulfuric acid heptadecahydrate can influence respiratory conditions when inhaled. A study demonstrated that exposure to varying concentrations of sulfuric acid could potentiate early asthmatic responses in individuals with mild asthma . This underscores the importance of understanding its health implications alongside its industrial uses.

2. Laboratory Applications

In laboratory settings, sulfuric acid heptadecahydrate is employed as a dehydrating agent and solvent in various chemical reactions. Its ability to absorb water makes it valuable in synthesizing other compounds.

Case Studies

1. Life Cycle Assessment

A life cycle assessment conducted by Kennecott Utah Copper Corporation evaluated the environmental impacts associated with sulfuric acid production. The study identified key emission sources and suggested improvements for reducing carbon footprints associated with sulfuric acid manufacturing .

2. Industrial Incident Analysis

An incident involving oleum (a mixture of sulfur trioxide and sulfuric acid) highlighted safety concerns related to sulfuric acid handling. The release of oleum during an overflow incident led to community evacuations and emphasized the need for stringent safety protocols when using sulfuric compounds in industrial settings .

作用機序

類似の化合物との比較

硫酸17水和物は、硫酸の他の水和形態や同様の強酸と比較することができます。

硫酸(H₂SO₄): 無水形態で、水和度が低く、より濃縮されています。

亜硫酸(H₂SO₃): 硫黄の酸化数が低い関連化合物です。

硝酸(HNO₃): 酸化特性が異なる別の強無機酸です。

塩酸(HCl): 実験室や産業で広く使用されている強酸です.

硫酸17水和物は、その高度な水和レベルにより、硫酸のより水和度の低い形態と比較して、物理的特性と反応性が異なります。

類似化合物との比較

Comparison with Similar Compounds

The following table compares sulfuric acid hydrates with other sulfates and sulfuric acid derivatives, based on available

Notes:

- *Molecular weight for heptadecahydrate is estimated based on stoichiometry.

- Lower hydrates (n = 1–4) are more commonly used in catalysis, dehydration, and organic synthesis due to their manageable stability and reactivity .

Key Differences:

Stability : Lower hydrates (e.g., dihydrate, tetrahydrate) are thermodynamically stable at specific temperature ranges, whereas higher hydrates (undecahydrate, hypothetical heptadecahydrate) decompose readily under ambient conditions .

Reactivity : The dehydrating power of sulfuric acid diminishes with increasing water content. For example, concentrated H₂SO₄ (98%) is a strong dehydrating agent, while hydrates like the tetrahydrate are less potent .

Industrial Relevance : Sodium sulfate decahydrate (Glauber’s salt) and aluminum sulfate hydrates have well-defined roles in detergents and water treatment, respectively. In contrast, sulfuric acid hydrates are primarily used in niche chemical syntheses .

Research Findings and Data Analysis

Thermodynamic Properties :

A comprehensive study of aqueous sulfuric acid systems revealed that hydrates with n ≤ 4 are the most stable, with well-characterized Gibbs energy functions.

Industrial Limitations:

生物活性

Sulfuric acid (H₂SO₄) is a highly corrosive strong acid known for its wide-ranging industrial applications. Its heptadecahydrate form, while less commonly discussed, is significant in various biological and environmental contexts. This article explores the biological activity of sulfuric acid heptadecahydrate, emphasizing its interactions with biological systems, potential toxicity, and implications for health and the environment.

Sulfuric acid is a colorless, oily liquid that is hygroscopic and soluble in water, releasing heat upon dissolution. The heptadecahydrate form indicates that it contains 17 molecules of water per molecule of sulfuric acid, which affects its physical properties and reactivity.

Biological Activity

1. Toxicological Effects

Sulfuric acid is known for its corrosive effects on biological tissues. Exposure can lead to severe chemical burns, particularly affecting the skin and respiratory tract. Studies indicate that inhalation of sulfuric acid aerosols can cause irritation and structural changes in the respiratory tract, with potential long-term effects such as squamous metaplasia in laryngeal epithelium .

| Exposure Type | Observed Effects | Concentration |

|---|---|---|

| Inhalation | Respiratory irritation, metaplasia | 0.3 mg/m³ (minimal) |

| Inhalation | Severe metaplasia | 1.38 mg/m³ |

| Skin contact | Chemical burns | High concentrations |

2. Carcinogenic Potential

Occupational exposure to sulfuric acid mists has been linked to increased incidences of laryngeal cancer. A retrospective study matched cases of upper respiratory cancer with controls, suggesting a correlation between sulfuric acid exposure and cancer risk . The International Agency for Research on Cancer (IARC) classifies strong inorganic mists containing sulfuric acid as carcinogenic to humans (Group 1) .

3. Chromosomal Aberrations

In vitro studies have demonstrated that sulfuric acid can induce chromosomal aberrations in non-bacterial tests. These effects are associated with the acidic environment created by sulfuric acid rather than direct mutagenicity .

Environmental Impact

1. Biogenic Sulfuric Acid Transformation

Research indicates that sulfate-reducing bacteria can biologically convert sulfuric acid into less harmful compounds under specific conditions. This biotransformation occurs without prior neutralization and can be an effective method for managing waste sulfuric acid .

2. Effects on Aquatic Life

Sulfuric acid's dissociation in water leads to significant environmental implications, especially concerning aquatic ecosystems. The concentration of sulfate ions can impact phytoplankton and zooplankton populations, with no observed effect concentrations (NOEC) reported at pH levels indicative of significant ecological disturbance .

Case Studies

1. Occupational Exposure in Refineries

In a notable case from a refinery in Baton Rouge, Louisiana, workers using concentrated sulfuric acid were found to have an increased risk of upper respiratory cancers. This study highlighted the importance of monitoring occupational exposure levels and implementing safety protocols .

2. Biogenic Attack on Infrastructure

Sulfuric acid has also been implicated in biogenic attacks on concrete structures, leading to deterioration over time. Case studies have documented the weakening of concrete roofs due to biogenic sulfuric acid attack, emphasizing the need for protective measures in construction .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing coumarin derivatives using sulfuric acid-based catalysts?

- Methodological Answer : Coumarin derivatives can be efficiently synthesized via Pechmann condensation using alumina sulfuric acid (ASA) as a catalyst. Key parameters include:

- Solvent-free conditions at 100°C .

- Catalyst loading of 10 mol% for maximum yield .

- Substrate compatibility with phenolic compounds and β-keto esters. Comparative studies show ASA outperforms traditional H₂SO₄ due to enhanced acid strength and recyclability .

Q. How does sulfuric acid act as a dehydrating agent in carbohydrate dehydration reactions?

- Methodological Answer : Concentrated H₂SO₄ removes water molecules from carbohydrates via protonation of hydroxyl groups, leading to carbonization. For example:

- Reaction : C₁₁H₂₂O₁₁ (sucrose) → 12C + 11H₂O .

- Experimental design should include temperature control (100–150°C) and gradual acid addition to avoid violent reactions. Safety protocols for handling corrosive byproducts are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in sulfuric acid recovery rates under varying experimental conditions?

- Methodological Answer : Contradictions in acid recovery (e.g., 95.4% vs. 98.3% for 1/32-inch orifice releases) arise from emulsion instability or measurement errors. Mitigation strategies include:

- High-accuracy load cells (0.03% error tolerance) for real-time weight monitoring .

- Standardizing emulsion preparation (e.g., hydrocarbon-to-acid volumetric ratios between 1.0 and 0.1) .

- Repeating trials under controlled humidity and temperature (e.g., 70°F, 42 psig) to isolate variables .

Q. What methodologies are effective in comparing the catalytic efficiency of alumina sulfuric acid (ASA) versus traditional H₂SO₄ in Pechmann condensation?

- Methodological Answer : A systematic comparison involves:

- Catalyst screening : Test ASA, H₂SO₄, and hybrid catalysts (e.g., Al₂O₃/H₃PO₄) under identical conditions (solvent-free, 100°C) .

- Kinetic analysis : Monitor reaction progress via HPLC or GC-MS to calculate turnover frequencies (TOFs). ASA typically shows 3–5× higher TOF due to Brønsted-Lewis acid synergy .

- Recyclability testing : Reuse ASA for 5+ cycles with <10% activity loss, whereas H₂SO₄ degrades after 1–2 cycles .

Q. How can microwave-assisted synthesis improve reaction efficiency in sulfuric acid-catalyzed multicomponent reactions?

- Methodological Answer : Microwave irradiation enhances reaction rates by enabling rapid, uniform heating. For example:

- Synthesis of α-aminonitriles : Using nano-ASA under microwave irradiation (300 W, 80°C) reduces reaction time from 12 hours (conventional heating) to 20 minutes .

- Optimization : Adjust microwave power and temperature to avoid side reactions (e.g., decomposition at >100°C) .

Data Analysis and Experimental Design

Q. How should researchers address low reliability in sulfuric acid concentration-dependent experiments?

- Methodological Answer : Inconsistent results (e.g., invalid data with 2 mol/L H₂SO₄) require:

- Repetition : Conduct triplicate trials to identify outliers .

- Error source identification : Calibrate pipettes, pH meters, and spectrometers before each experiment.

- Theoretical validation : Compare results with established models (e.g., classical nucleation theory for H₂SO₄-H₂O systems) .

Q. What strategies optimize airborne sulfuric acid detection in release experiments?

- Methodological Answer : Use glass impingers with fritted bubblers to sample airborne acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。